molecular formula C18H18N4O2 B14165401 2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile CAS No. 900277-68-1

2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile

Cat. No.: B14165401
CAS No.: 900277-68-1
M. Wt: 322.4 g/mol
InChI Key: HKMNYBPTHBQNRO-UHFFFAOYSA-N
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Description

2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole core substituted with a morpholine moiety and a propanedinitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Grubbs’ second-generation catalyst, and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole core, combined with the morpholine and propanedinitrile groups, makes it a versatile compound for various applications.

Properties

CAS No.

900277-68-1

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-[5-methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile

InChI

InChI=1S/C18H18N4O2/c1-13-2-3-16-15(10-13)17(14(11-19)12-20)18(23)22(16)5-4-21-6-8-24-9-7-21/h2-3,10H,4-9H2,1H3

InChI Key

HKMNYBPTHBQNRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=C(C#N)C#N)CCN3CCOCC3

solubility

48.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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